molecular formula C32H28N2 B137059 N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine CAS No. 138171-14-9

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Cat. No. B137059
M. Wt: 440.6 g/mol
InChI Key: FQNVFRPAQRVHKO-UHFFFAOYSA-N
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Description

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is a core structure for various luminescent and electrochromic materials. It serves as a hole-transporting core due to its favorable electronic properties and has been utilized in the synthesis of novel materials with potential applications in electronic devices.

Synthesis Analysis

The synthesis of derivatives of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine has been explored through various methods. A green electrochemical method has been developed for synthesizing organosulfur derivatives of this compound, which involves the Michael reaction of electrochemically generated N,N'-diphenyl-p-quinonediimine with different nucleophiles. This method is environmentally friendly, avoids toxic reagents and solvents, and achieves high yields with high atom economy . Additionally, novel luminescent materials based on this core have been synthesized, incorporating triphenylamine units and olefinic linkers, characterized by FT-IR, 1H NMR, and HRMS .

Molecular Structure Analysis

Quantum-chemical calculations have been performed to obtain optimized structures and electron distribution of the molecular orbital energy levels for the synthesized materials. These calculations help in understanding the electronic properties and the potential of these materials for hole injection in electronic devices .

Chemical Reactions Analysis

The core structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is versatile and can undergo various chemical reactions to form different derivatives. The green electrochemical synthesis method demonstrates the compound's reactivity with nucleophiles to form thioether derivatives . These reactions expand the range of possible applications for the core structure by modifying its electronic and physical properties.

Physical and Chemical Properties Analysis

The synthesized materials based on the N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine core exhibit excellent thermal stability, with decomposition temperatures above 400 °C and glass transition temperatures above 100 °C. These properties are beneficial for forming stable amorphous glassy states in electronic devices. The materials also show suitable highest occupied molecular orbital levels for hole injection, as indicated by cyclic voltammetry measurements. The UV–Vis and photoluminescence spectra of these compounds confirm their blue luminescent nature, which is significant for their potential use in optoelectronic applications .

Scientific Research Applications

Synthesis and Polymer Applications

  • N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is used in the synthesis of triphenylamine-containing aromatic polyamides. These polyamides demonstrate good solubility in organic solvents and can be used to create transparent, tough, and flexible films with high thermal stability, making them suitable for high-performance materials (Liou et al., 2002).
  • This compound is also involved in producing novel aromatic poly(amine-imide)s with triphenylamine units. These polymers exhibit high thermal stability and are amorphous, lending themselves to diverse applications in materials science (Cheng et al., 2005).

Applications in Antioxidants

  • The compound has been studied for its potential as an antioxidant. Research into the reaction sites of N,N'-substituted p-phenylenediamine antioxidants, including this compound, contributes to understanding its effectiveness and potential applications in various industries (Kortišová et al., 2007).

Green Synthesis Applications

  • A green method for synthesizing organosulfur derivatives of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine has been developed. This environmentally friendly approach is significant for sustainable chemistry practices (Nematollahi et al., 2015).

Optoelectronic Applications

  • This compound has been explored for its use in optoelectronic devices, specifically as a hole transport layer in organic light-emitting diodes (OLEDs). Studies on its nanostructured thin films have revealed valuable properties for such applications (El-ghandour et al., 2018).

Electrochromic Device Applications

  • Research into aromatic poly(ether sulfone)s containing derivatives of this compound demonstrates their potential use in electrochromic devices. These materials have shown high coloration contrast and excellent electrochemical stability, making them suitable for display technologies (Huang et al., 2021).

Future Directions

NTD thin films are proposed with thickness range 50–80 nm to serve as a hole transport layer in white organic light emitting diodes (OLEDs) . This suggests that NTD could have potential applications in the field of optoelectronic devices.

properties

IUPAC Name

1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNVFRPAQRVHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584781
Record name N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

CAS RN

138171-14-9
Record name N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A El-Ghandour, MFO Hameed, AS Awed, SSA Obayya - Applied Physics A, 2018 - Springer
In this paper, we introduce an extensive study on nanostructured thin films of an organic small molecule N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, (NTD). Further, the …
Number of citations: 16 link.springer.com
A El-ghandour, A Eltamimy, MFO Hameed… - Journal of Materials …, 2019 - Springer
Exploring new efficient derivatives of polyphenylamines to act as a hole transport layer (HTL) in organic light emitting diodes is a global demand. Herein, we introduce N,N′-diphenyl-N,…
Number of citations: 2 link.springer.com
BJ Barrett, HE Katz, AE Bragg - SOLVENT AND …, 2022 - jscholarship.library.jhu.edu
3.1 Abstract F4TCNQ (2, 3, 5, 6-tetrafluoro-7, 7, 8, 8-tetracyanoquinodimethane) is a widely used electron acceptor for do** organic semiconductor materials where charge transfer …
Number of citations: 0 jscholarship.library.jhu.edu
EC Plunkett, Q Zhang, HE Katz… - ACS Applied Electronic …, 2021 - ACS Publications
The nature of and the ability to control biasing across dielectrics is a key area of research for the design of more versatile organic field-effect transistors (OFETs). One important …
Number of citations: 4 pubs.acs.org
BJ Barrett, HE Katz, AE Bragg - The Journal of Physical Chemistry …, 2023 - ACS Publications
Molecular charge do** involves the formation of donor–acceptor charge-transfer complexes (CTCs) through integer or partial electron transfer; understanding how local chemical …
Number of citations: 4 pubs.acs.org
H Abdel-Khalek, FM Amin, AR Wassel… - Optical Materials, 2021 - Elsevier
Owing to the great importance of hole transport layer (HTL) in the performance of many optoelectronic and microelectronic applications, this report represents the investigations on the …
Number of citations: 15 www.sciencedirect.com
EC Plunkett - 2021 - jscholarship.library.jhu.edu
Organic materials show significant promise in unconventional electronic applications such as flexible and bio-responsive devices due to their versatility and ease of modification through …
Number of citations: 0 jscholarship.library.jhu.edu
H Wakayama, H Yonekura, Y Kawai - Chemistry of Materials, 2016 - ACS Publications
Safe secondary batteries with high energy densities and high power densities will be necessary if pure-electric and hybrid vehicles are to become more widespread, and all-solid-state …
Number of citations: 57 pubs.acs.org
K Wu, B Cao, CY Zhou, CM Che - Chemistry–A European …, 2018 - Wiley Online Library
We developed an efficient synthesis of biaryls by a dirhodium(II)‐catalyzed aromatic C−H arylation with diazo quinones. The new biaryl synthesis can be performed under mild and …
Q Zhang, B Barrett, T Lee… - … Applied Materials & …, 2021 - ACS Publications
We synthesized highly branched and electron-donating side chain subunits and attached them to polystyrene (PS) used as a dielectric layer in a pentacene field-effect transistor. The …
Number of citations: 3 pubs.acs.org

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